5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Catalog No.
S827703
CAS No.
1240279-47-3
M.F
C8H7N3OS
M. Wt
193.23g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

CAS Number

1240279-47-3

Product Name

5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

IUPAC Name

5-thiophen-2-yl-1H-pyrazole-3-carboxamide

Molecular Formula

C8H7N3OS

Molecular Weight

193.23g/mol

InChI

InChI=1S/C8H7N3OS/c9-8(12)6-4-5(10-11-6)7-2-1-3-13-7/h1-4H,(H2,9,12)(H,10,11)

InChI Key

ICHSQXBOKLWZJI-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)N

5-(Thiophen-2-yl)-1H-pyrazole-3-carboxamide (CAS 1240279-47-3) is a highly specialized heterocyclic building block predominantly utilized in medicinal chemistry for the synthesis of targeted kinase inhibitors and advanced agrochemicals. Featuring a tautomerizable pyrazole core, a primary carboxamide, and an electron-rich thiophene ring, this scaffold serves as a privileged hinge-binding motif. The pyrazole-carboxamide system provides a robust triple hydrogen-bonding network (donor-acceptor-donor) critical for anchoring to the ATP-binding site of kinases, while the thiophene moiety offers a tunable bioisosteric alternative to traditional phenyl rings, optimizing both steric fit and lipophilicity [1]. For procurement teams and process chemists, sourcing this pre-assembled carboxamide eliminates multi-step amidation from the corresponding carboxylic acid, ensuring higher overall yields and minimizing residual coupling reagents in late-stage active pharmaceutical ingredient (API) synthesis [2].

Scaffold & Procurement Fit

Building block versatility Dual reactivity supports amide coupling and thiophene substitution for library diversification
Balanced lipophilicity Reported XLogP profile suggests suitability for oral drug discovery campaigns
Reliable commercial supply High purity specification supports reproducible synthetic and assay outcomes

Substituting 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide with its closest in-class analogs, such as 5-phenyl-1H-pyrazole-3-carboxamide or 5-(furan-2-yl)-1H-pyrazole-3-carboxamide, frequently results in suboptimal pharmacokinetic and synthetic outcomes. While the phenyl analog is a common baseline, its larger van der Waals volume and higher lipophilicity often lead to reduced aqueous solubility and increased off-target promiscuity [1]. Conversely, the furan analog, though sterically similar, suffers from significantly lower metabolic stability due to its susceptibility to CYP450-mediated oxidative ring opening. Furthermore, attempting to procure the cheaper 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid and performing amidation in-house introduces process bottlenecks, including the need for stoichiometric coupling reagents (e.g., HATU, EDC) and subsequent purification steps that reduce overall throughput and increase batch-to-batch variability in high-throughput screening libraries [2].

Interchangeability Risk

!
The 2-thienyl group introduces distinct electronic and spatial features absent in phenyl or furyl analogs; binding selectivity in target engagement assays may shift significantly.
!
Derivatives built on this scaffold achieve target affinities (reported sub-nanomolar TAAR1 Ki) not attainable with simpler pyrazole carboxamides; generic substitution risks loss of lead-like potency.
!
Isoform selectivity profiles (e.g., hCA IX over I/II) observed with thiophene-elaborated compounds may not transfer to phenyl-substituted cores; scaffold-specific validation is essential.

Optimized Lipophilicity for Enhanced Aqueous Solubility

In lead optimization workflows, managing lipophilicity is critical for maintaining aqueous solubility without sacrificing target affinity. Comparative chemoinformatic profiling demonstrates that the thiophene bioisostere provides a more favorable partition coefficient than its phenyl counterpart. Specifically, the calculated LogP (cLogP) for 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is approximately 0.6 units lower than that of 5-phenyl-1H-pyrazole-3-carboxamide [1]. This reduction in lipophilicity translates to a measurable increase in thermodynamic aqueous solubility under physiological conditions (pH 7.4), reducing the need for complex formulation strategies during in vitro screening.

Evidence DimensionCalculated Lipophilicity (cLogP)
Target Compound DatacLogP ~1.1
Comparator Or Baseline5-phenyl-1H-pyrazole-3-carboxamide (cLogP ~1.7)
Quantified Difference~0.6 unit reduction in cLogP
ConditionsIn silico predictive modeling (standard chemoinformatics platforms)

Procuring the thiophene analog directly provides a more soluble starting point for library synthesis, reducing attrition rates caused by poor physicochemical properties in early discovery.

TAAR1 Binding Affinity
Class-level inference
0.9 nM (rat) vs >1 µM (unsubstituted pyrazole class)
Supports scaffold selection for TAAR1 target engagement studies
Binding data from patent-derived derivatives; review class-level comparator baseline

Superior Microsomal Stability Compared to Furan Analogs

When selecting a five-membered heteroaryl substituent for the pyrazole core, metabolic stability is a primary differentiating factor. The furan ring is highly electron-rich and prone to rapid oxidative metabolism by hepatic cytochrome P450 enzymes, often leading to reactive intermediates or rapid clearance. In contrast, the thiophene ring in 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide exhibits significantly higher resistance to oxidative degradation. Microsomal stability assays of derivative libraries consistently show that thiophene-containing analogs maintain a longer half-life (t1/2) and lower intrinsic clearance (CLint) compared to their furan-matched pairs [1].

Evidence DimensionHepatic Microsomal Stability (t1/2)
Target Compound DataExtended half-life (typically >60 min for derivatives)
Comparator Or BaselineFuran-pyrazole derivatives (Rapid clearance, typically <30 min)
Quantified Difference>2-fold increase in metabolic half-life
ConditionsHuman liver microsome (HLM) stability assays

Selecting the thiophene building block prevents downstream pharmacokinetic failures associated with rapid furan metabolism, ensuring more viable drug candidates.

CA Isoform Selectivity
Cross-study comparable
AC2 derivative: selective hCA IX inhibition vs. phenyl analogs (reduced selectivity)
Indicates thiophene permissive for achieving isoform preference in elaborated sulfonamides
Parent scaffold lacks zinc-binding group; selectivity data derived from elaborated analogs

Elimination of Amidation Bottlenecks in High-Throughput Synthesis

For parallel library synthesis, utilizing the pre-formed carboxamide is vastly superior to sourcing the carboxylic acid precursor. Converting 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid to the primary amide requires activation and treatment with ammonia sources, a process that typically yields 60-80% after purification and risks introducing trace coupling byproducts [1]. By procuring 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide directly, chemists can bypass this step entirely, utilizing the compound immediately for N-alkylation, cross-coupling at the pyrazole nitrogen, or dehydration to the corresponding nitrile, achieving >95% purity in downstream intermediates without intermediate chromatography.

Evidence DimensionSynthetic Steps and Yield to Amide-containing Intermediates
Target Compound Data0 steps, 100% starting material retention
Comparator Or Baseline5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid (1 step, 60-80% yield)
Quantified DifferenceElimination of 1 synthetic step and prevention of 20-40% yield loss
ConditionsStandard benchtop amidation vs. direct procurement

Direct procurement of the carboxamide accelerates library production timelines and eliminates reagent waste, directly lowering the cost per synthesized analog.

Lipophilicity (XLogP)
Class-level inference
0.8 (Δ +1.3 vs unsubstituted; Δ -1.2 vs phenyl analog)
Balanced hydrophilicity/lipophilicity window for oral drug discovery profiling
In silico prediction; experimental logD may vary
Synthetic Reactivity
Supporting evidence
Thiophene electrophilic substitution + amide coupling vs. limited phenyl reactivity
Dual functionalization enables diverse analog generation from one building block
Reactivity inferred from literature; validate under specific synthetic conditions
Commercial Purity
Data to verify
≥98% (supplier spec) vs. 95% for some analogs
High purity reduces impurity-driven assay variability
Verify CoA; batch-specific purity may differ

Design of ATP-Competitive Kinase Inhibitors

The pyrazole-3-carboxamide core is an ideal starting material for synthesizing hinge-binding inhibitors targeting kinases such as JAK, Aurora, and CDKs. The pre-installed carboxamide provides essential hydrogen bonding, while the thiophene allows for optimized hydrophobic packing in the ATP binding site, directly leveraging the favorable lipophilicity profile established in Section 3 [1].

Synthesis of Pyrazole-3-carbonitrile Derivatives

The primary carboxamide can be efficiently dehydrated using reagents like POCl3 or Burgess reagent to yield 5-(thiophen-2-yl)-1H-pyrazole-3-carbonitrile. Procuring the carboxamide directly bypasses the inefficient acid-to-amide conversion step, providing a streamlined route to this versatile intermediate for tetrazole formation or amidine synthesis in advanced medicinal chemistry programs [1].

Development of Agrochemical Fungicides

Thiophene-substituted pyrazoles are frequently explored in agrochemical research for their potent fungicidal properties. This building block serves as a metabolically stable, soluble core for developing novel crop protection agents, offering a favorable environmental degradation profile compared to heavily halogenated phenyl analogs [1].

Application Selection Guide

Application
Selection Property
Validation Focus
TAAR1 Lead Optimization
Scaffold binding affinity context
TAAR1 target engagement assays
Tumor-Associated CA Isoform Research
Isoform-selectivity scaffold elaboration
hCA IX/XII inhibition screening
Chemical Probe Synthesis
Dual-reactivity scaffold for bioconjugation
Target engagement and imaging probe validation
Diversity-Oriented Library Construction
High-purity building block with versatile reactivity
Library diversification and purity consistency

XLogP3

0.8

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